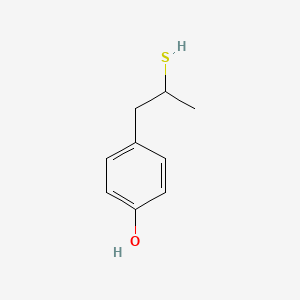

4-(2-Sulfanylpropyl)phenol

CAS No.:

Cat. No.: VC17804861

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12OS |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 4-(2-sulfanylpropyl)phenol |

| Standard InChI | InChI=1S/C9H12OS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,10-11H,6H2,1H3 |

| Standard InChI Key | MWARKWYMADOKBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=C(C=C1)O)S |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4-(2-sulfanylpropyl)phenol is C₉H₁₂OS, with a molecular weight of 168.26 g/mol. Its IUPAC name derives from the sulfanyl group (-SH) located on the second carbon of the propyl chain attached to the phenolic ring’s para position. Key structural distinctions from analogs include:

The thiol group’s position significantly influences reactivity. For example, 4-(1-sulfanylpropyl)phenol undergoes oxidation to form disulfide linkages, a trait critical in polymer chemistry. In contrast, 2-methoxy-4-(3-sulfanylpropyl)phenol’s methoxy group enhances solubility in organic solvents .

Synthesis Pathways

Alkylation of Phenol Derivatives

Synthesis of 4-(2-sulfanylpropyl)phenol likely follows routes analogous to its positional isomers. A common method involves:

-

Alkylation of phenol with 2-bromopropane thiol under basic conditions.

-

Friedel-Crafts alkylation using propanethiol and a Lewis acid catalyst.

For example, 4-(1-sulfanylpropyl)phenol is synthesized via nucleophilic substitution, where phenol reacts with 1-bromo-1-sulfanylpropane in the presence of potassium carbonate. Adjusting the alkylating agent to 2-bromo-2-sulfanylpropane could yield the target compound, though no explicit literature confirms this.

Challenges in Isolation

Positional isomers often co-elute in chromatographic methods, complicating purification. High-performance liquid chromatography (HPLC) with reverse-phase columns and mass spectrometry are recommended for separation .

Physicochemical Properties

Thermal Stability

4-(1-Sulfanylpropyl)phenol decomposes at 195–210°C under inert atmospheres. By analogy, 4-(2-sulfanylpropyl)phenol is expected to exhibit similar stability, though the thiol group’s position may alter decomposition pathways.

Solubility and Reactivity

-

Solubility: Moderate in polar solvents (e.g., ethanol, acetone) due to the phenolic -OH and thiol -SH groups.

-

Reactivity:

-

Oxidation: Thiols oxidize to disulfides, enabling cross-linking in polymers.

-

Electrophilic substitution: The para position directs incoming electrophiles to the ortho and meta positions.

-

Biological and Industrial Applications

Antioxidant Activity

Phenolic thiols exhibit radical-scavenging capabilities. In 4-(1-sulfanylpropyl)phenol, the -SH group donates protons to neutralize free radicals, a mechanism leveraged in food preservatives.

Polymer Chemistry

Thiol-ene reactions using compounds like 4,4'-sulfonylbis[2-(2-propenyl)]phenol (a related sulfone) enable UV-curable coatings with superior humidity resistance . 4-(2-Sulfanylpropyl)phenol could serve as a chain-transfer agent in radical polymerizations.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods to avoid isomer mixtures.

-

Biological Studies: Evaluating antimicrobial and anticancer potential in vitro.

-

Material Science: Testing thiol-ene kinetics in photopolymer formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume